molecular formula C20H26N2O5 B3941792 1-(2-furylmethyl)-4-(3-phenylpropyl)piperazine oxalate

1-(2-furylmethyl)-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B3941792
M. Wt: 374.4 g/mol
InChI Key: WFWHKWKTALCFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furylmethyl)-4-(3-phenylpropyl)piperazine oxalate, commonly known as FMPPO, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FMPPO is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

FMPPO acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor. Activation of the 5-HT1A receptor has been linked to antidepressant and anxiolytic effects. FMPPO also has some affinity for other serotonin receptors, such as 5-HT2A and 5-HT2C, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
FMPPO has been shown to increase the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. This increase in neurotransmitter activity may contribute to its therapeutic effects. FMPPO has also been shown to have some antioxidant activity, which may be beneficial in treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

FMPPO has several advantages for laboratory experiments, including its relatively simple synthesis method and its selective targeting of the 5-HT1A receptor. However, FMPPO has some limitations, such as its low solubility in water and its potential to interact with other receptors in the brain, which may complicate its effects.

Future Directions

There are several future directions for research on FMPPO. One direction is to further explore its potential therapeutic applications, particularly in the treatment of depression, anxiety, and neurological disorders. Another direction is to investigate its interactions with other receptors in the brain and its potential to modulate other neurotransmitters. Additionally, research could focus on improving the synthesis and purification methods for FMPPO to increase its yield and purity.

Scientific Research Applications

FMPPO has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. FMPPO has shown promising results in animal models for depression and anxiety, as well as in some clinical trials. FMPPO has also been studied for its potential to treat Parkinson's disease and other neurological disorders. Additionally, FMPPO has been explored as a potential tool for studying the role of serotonin receptors in the brain.

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.C2H2O4/c1-2-6-17(7-3-1)8-4-10-19-11-13-20(14-12-19)16-18-9-5-15-21-18;3-1(4)2(5)6/h1-3,5-7,9,15H,4,8,10-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWHKWKTALCFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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